molecular formula C13H19N5O2 B13755506 Acetamide, N-tert-butyl-N-(1-cyano-2-(3-pyridyl)amidino)-, hydrate CAS No. 73681-13-7

Acetamide, N-tert-butyl-N-(1-cyano-2-(3-pyridyl)amidino)-, hydrate

Cat. No.: B13755506
CAS No.: 73681-13-7
M. Wt: 277.32 g/mol
InChI Key: SCQHZIIYUMJRRK-UHFFFAOYSA-N
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Description

Acetamide, N-tert-butyl-N-(1-cyano-2-(3-pyridyl)amidino)-, hydrate is a chemical compound with the molecular formula C13H19N5O2. It is known for its unique structure, which includes a pyridyl group and a cyano group, making it a versatile compound in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-tert-butyl-N-(1-cyano-2-(3-pyridyl)amidino)-, hydrate typically involves the reaction of tert-butylamine with a pyridyl-containing nitrile compound under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-tert-butyl-N-(1-cyano-2-(3-pyridyl)amidino)-, hydrate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridyl-containing carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Acetamide, N-tert-butyl-N-(1-cyano-2-(3-pyridyl)amidino)-, hydrate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide, N-tert-butyl-N-(1-cyano-2-(3-pyridyl)amidino)-, hydrate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Acetamide, N-tert-butyl-N-(1-cyano-2-(2-pyridyl)amidino)-, hydrate
  • Acetamide, N-tert-butyl-N-(1-cyano-2-(4-pyridyl)amidino)-, hydrate

Uniqueness

What sets Acetamide, N-tert-butyl-N-(1-cyano-2-(3-pyridyl)amidino)-, hydrate apart from similar compounds is its specific pyridyl group positioning, which can influence its reactivity and interactions with other molecules. This unique structure makes it particularly valuable in certain chemical and biological applications .

Properties

CAS No.

73681-13-7

Molecular Formula

C13H19N5O2

Molecular Weight

277.32 g/mol

IUPAC Name

N-tert-butyl-N-(N-cyano-N'-pyridin-3-ylcarbamimidoyl)acetamide;hydrate

InChI

InChI=1S/C13H17N5O.H2O/c1-10(19)18(13(2,3)4)12(16-9-14)17-11-6-5-7-15-8-11;/h5-8H,1-4H3,(H,16,17);1H2

InChI Key

SCQHZIIYUMJRRK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C(=NC1=CN=CC=C1)NC#N)C(C)(C)C.O

Origin of Product

United States

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